

L-Carnitine tartrate's effect on gene expression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Carnitine tartrate*

Cat. No.: *B1674655*

[Get Quote](#)

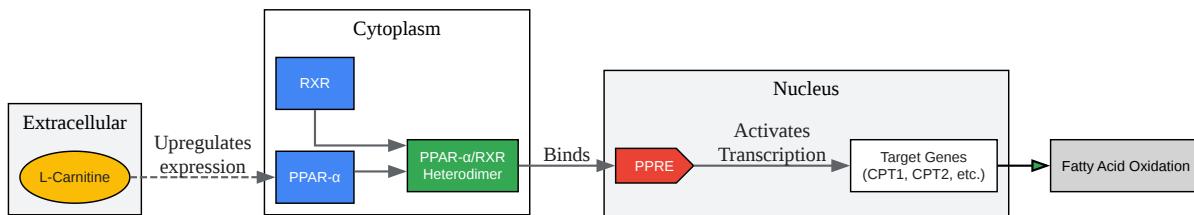
An In-depth Technical Guide to the Effects of **L-Carnitine Tartrate** on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine, a conditionally essential nutrient, plays a critical role in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β -oxidation. Emerging research has unveiled its capacity to modulate gene expression across various tissues and cell types, influencing pathways related to lipid metabolism, inflammation, oxidative stress, apoptosis, and cellular proliferation. This technical guide synthesizes current findings on the nutrigenomic effects of L-carnitine and its tartrate salt, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a comprehensive resource for the scientific community.

Modulation of Gene Expression in Lipid Metabolism


L-carnitine supplementation has been shown to significantly alter the expression of genes central to fatty acid transport and oxidation. This modulation is fundamental to its role in improving lipid profiles and preventing fat accumulation.

Quantitative Data on Lipid Metabolism Gene Expression

Gene	Model/Cell Type	L-Carnitine Dose & Duration	Fold Change / Effect
CPT1A	Human (Middle-aged, untrained)	2 g/day L-carnitine-L-tartrate for 3 months	8-fold increase in mRNA abundance[1]
CPT1B	Human (Athletes)	Endurance training (6 months)	5-fold increase in mRNA abundance[1]
CPT1B	Human (Middle-aged, untrained)	2 g/day L-carnitine-L-tartrate for 3 months	5-fold increase in mRNA abundance[1]
CPT2	Human	2 g/day L-carnitine-L-tartrate	Up to 10-fold increase in mRNA abundance[1]
CRAT	Human (Athletes)	Endurance training (6 months)	4-fold increase in mRNA abundance[1]
OCTN2 (SLC22A5)	Human (Athletes)	Endurance training (6 months)	6-fold increase in mRNA abundance[1]
OCTN2 (SLC22A5)	Human (Middle-aged, untrained)	2 g/day L-carnitine-L-tartrate for 3 months	7-fold increase in mRNA abundance[1]
OCTN1 (SLC22A4)	Albino Wistar Rats	Low and high doses	Upregulated expression[2]
OCTN2 (SLC22A5)	Albino Wistar Rats	Low and high doses	Upregulated expression (p=0.0001) [2]
PPAR- α	Hepatocytes, Adipocytes, Skeletal Muscle Cells	In vitro supplementation	Significantly upregulated mRNA levels[3]
SLC25A20	Dairy Cows (LPS challenge)	25 g/day (rumen-protected)	Expression remained stable (prevented upregulation seen in control)[4][5]

Key Signaling Pathway: PPAR α Activation

L-carnitine promotes the expression of Peroxisome Proliferator-Activated Receptor-alpha (PPAR- α), a master regulator of lipid catabolism.^{[3][6]} This nuclear receptor, upon activation, heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including CPT1, CPT2, and ACOX1, thereby enhancing fatty acid oxidation.

[Click to download full resolution via product page](#)

Caption: L-carnitine upregulates PPAR- α , leading to increased transcription of lipid metabolism genes.

Impact on Inflammatory and Oxidative Stress Pathways

L-carnitine exhibits potent anti-inflammatory and antioxidant properties by modulating the gene expression of key cytokines and protective enzymes.

Quantitative Data on Inflammation and Oxidative Stress Genes

Gene / Marker	Model/Cell Type	L-Carnitine Dose & Duration	Fold Change / Effect
CCL17	HaCaT Keratinocytes (LPS-stimulated)	Composition with L-carnitine	Down-regulated by a factor of -2.17 from baseline[7]
CXCL6	HaCaT Keratinocytes (LPS-stimulated)	Composition with L-carnitine	Statistically significant anti-inflammatory activity[7]
LTB(4)	HaCaT Keratinocytes (LPS-stimulated)	Composition with L-carnitine	-4.59-fold change (blocked LPS-stimulated up-regulation)[7]
IL-1 β	DIO Mice	Supplementation	Significantly inhibited mRNA expression
IL-8	DIO Mice	Supplementation	Significantly inhibited mRNA expression
Catalase (CAT)	Human Lymphocytes	50 μ mol/l and 250 μ mol/l	Significantly reduced gene expression ($p=0.001$)[8]
Catalase (CAT)	MSG-induced Rats	200 mg/kg L-carnitine	Significantly enhanced expression levels[9]
GPx	MSG-induced Rats	200 mg/kg L-carnitine	Significantly enhanced expression levels[9]
SOD	MSG-induced Rats	200 mg/kg L-carnitine	Significantly enhanced expression levels[9]
COX4I1	Dairy Cows (LPS challenge)	25 g/day	Downregulated expression[5]

Note: The paradoxical finding on Catalase (CAT) expression may be context-dependent. In lymphocytes, reduced expression may indicate lower pro-inflammatory activity, while in MSG-

induced oxidative stress in rats, enhanced expression signifies a bolstered antioxidant defense. [8][9]

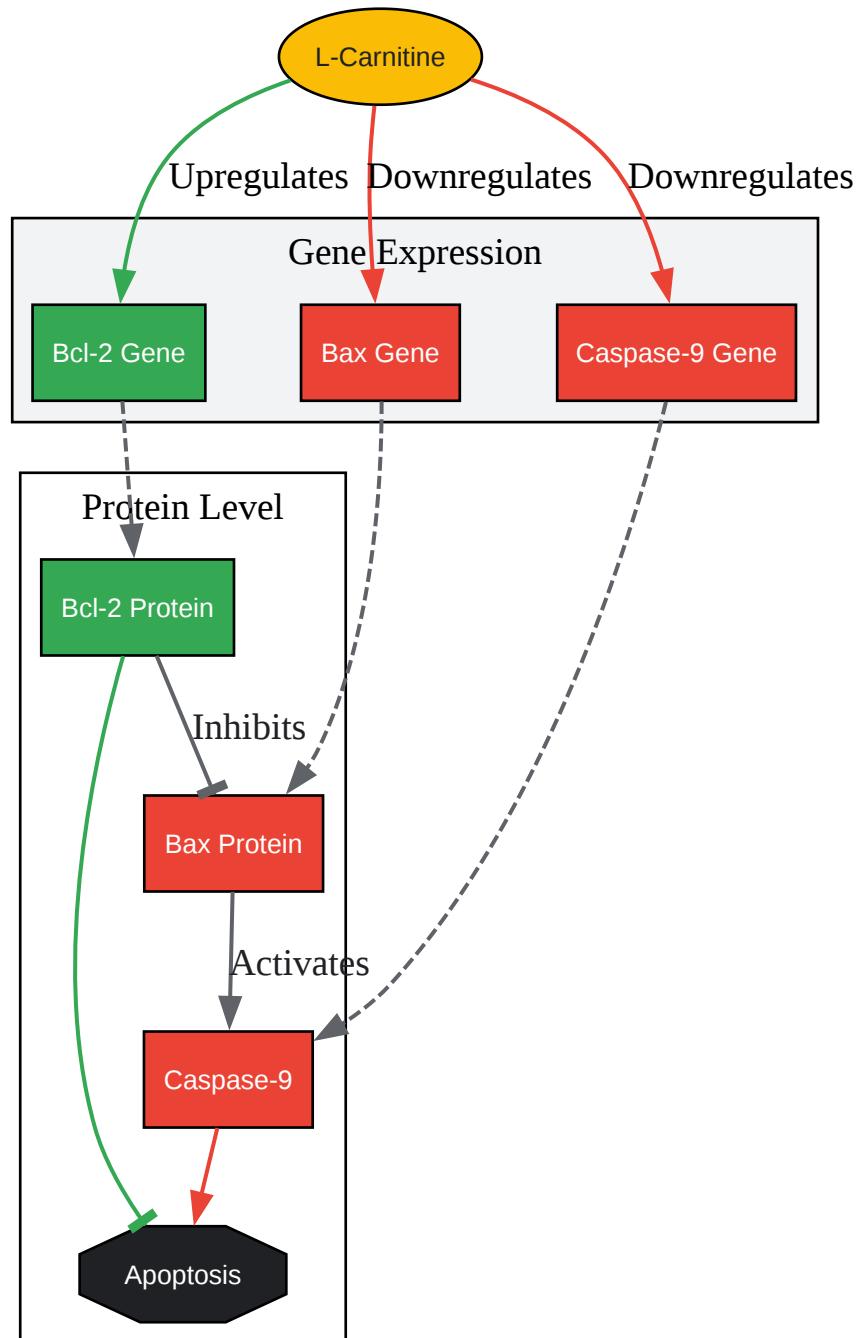
Experimental Protocol: In Vitro Inflammation Assay

Objective: To determine the effect of a composition containing L-carnitine on lipopolysaccharide (LPS)-induced inflammatory gene expression in human keratinocytes. **Cell Line:** HaCaT (human keratinocyte cell line). **Methodology:**

- **Cell Culture:** HaCaT cells are cultured in standard medium until they reach approximately 80% confluence.
- **Treatment Groups:**
 - Untreated Control (Baseline)
 - LPS Stimulation Only (e.g., 100 ng/mL LPS)
 - Test Compound Only (Composition containing L-carnitine)
 - Test Compound Pre-treatment followed by LPS Stimulation
- **Incubation:** Cells are treated with the test compound or vehicle for a specified period (e.g., 24 hours). Subsequently, LPS is added to the relevant wells for another incubation period (e.g., 6-24 hours) to induce an inflammatory response.
- **RNA Extraction:** Total RNA is isolated from all cell groups using a suitable method (e.g., TRIzol reagent).
- **Gene Expression Analysis:** The expression of target inflammatory genes (e.g., CCL17, CXCL6) is quantified using Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
- **Data Analysis:** Fold change in gene expression is calculated relative to the untreated control group using the $\Delta\Delta Ct$ method.[7]

Role in Apoptosis and Cell Proliferation Gene Regulation

L-carnitine modulates the delicate balance between cell survival and programmed cell death by influencing the expression of key apoptotic and anti-apoptotic genes. It also plays a role in promoting cell proliferation, particularly in stem cells.

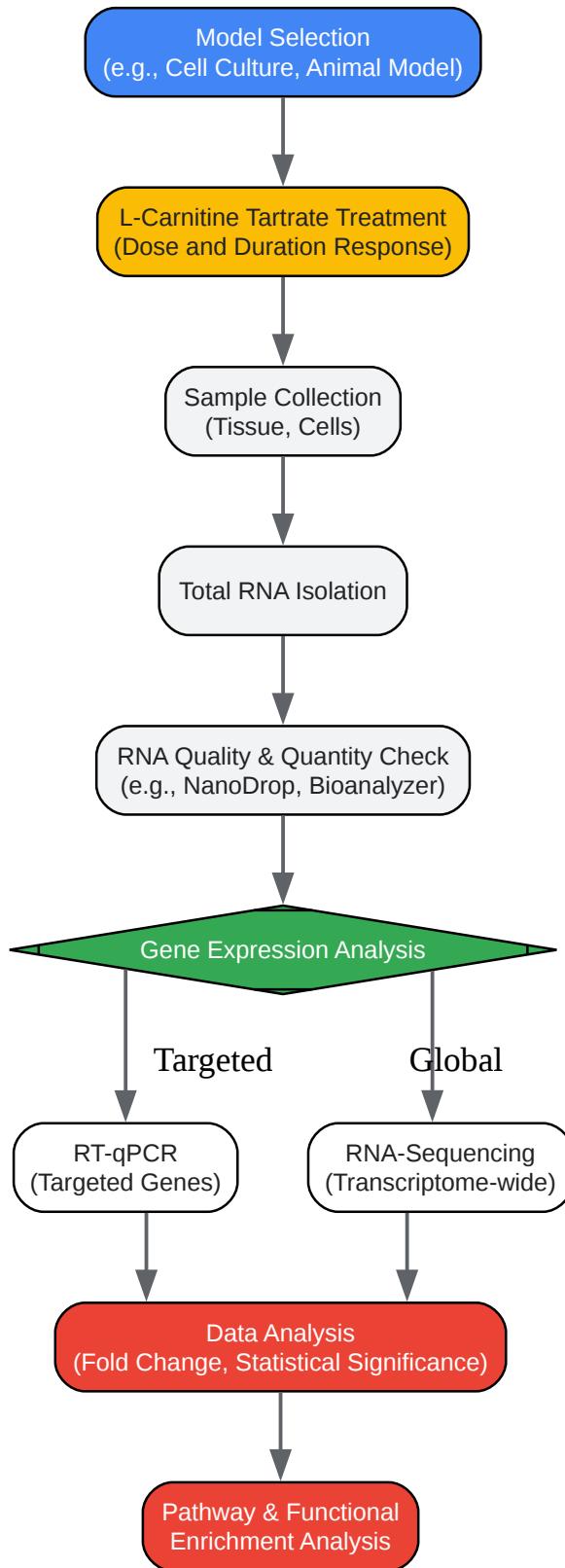

Quantitative Data on Apoptosis and Proliferation Genes

Gene	Model/Cell Type	L-Carnitine Dose & Duration	Fold Change / Effect
Bcl-2 (Anti-apoptotic)	MSG-induced Rats	200 mg/kg L-carnitine	Significantly increased gene expression[9]
Bax (Pro-apoptotic)	Formalin-treated Mice	L-carnitine co-treatment	Decreased expression relative to control[10]
Caspase-9 (Pro-apoptotic)	MSG-induced Rats	200 mg/kg L-carnitine	Significantly reduced gene expression[9]
hTERT	Human Adipose MSCs (Aged)	0.2 mM for 48 hours	89.57-fold increase in mRNA (p<0.0001)[11]
IGF-1	Rat Trophoblast Cells	10 mM or 50 mM for 12 hours	Higher mRNA expression[12]
IGF-1R	Rat Trophoblast Cells	10 mM or 50 mM for 12 hours	Higher mRNA expression[12]
Atrogin-1 (Atrophy-related)	Piglets	Supplemented diet	Significantly down-regulated[13]
MuRF1 (Atrophy-related)	Piglets	Supplemented diet	Significantly down-regulated[13]

Signaling Pathway: Modulation of Apoptosis

L-carnitine promotes cell survival by altering the ratio of pro- and anti-apoptotic gene expression. It upregulates the anti-apoptotic gene Bcl-2 and downregulates the pro-apoptotic

genes Bax and Caspase-9. Bcl-2 functions to inhibit the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade that leads to apoptosis.



[Click to download full resolution via product page](#)

Caption: L-carnitine shifts the genetic balance to inhibit apoptosis by upregulating Bcl-2.

General Experimental Workflow

The investigation of L-carnitine's effect on gene expression typically follows a standardized workflow, applicable across in vitro and in vivo models.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. jpad.com.pk [jpad.com.pk]
- 3. L-carnitine exerts a nutrigenomic effect via direct modulation of nuclear receptor signaling in adipocytes, hepatocytes and SKMC, demonstrating its nutritional impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Inflammatory Gene Expression in Keratinocytes Using a Composition Containing Carnitine, Thioctic Acid and Saw Palmetto Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genapp.ba [genapp.ba]
- 9. The effects of L-carnitine on renal function and gene expression of caspase-9 and Bcl-2 in monosodium glutamate-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-carnitine Effectively Induces hTERT Gene Expression of Human Adipose Tissue-derived Mesenchymal Stem Cells Obtained from the Aged Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-carnitine increases cell proliferation and amino acid transporter expression via the activation of insulin-like growth factor I signaling pathway in rat trophoblast cells [pubmed.ncbi.nlm.nih.gov]
- 13. Dietary L-carnitine alters gene expression in skeletal muscle of piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [L-Carnitine tartrate's effect on gene expression]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1674655#l-carnitine-tartrate-s-effect-on-gene-expression>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com